molecular formula C23H28N4O3 B6536958 N-[4-(diethylamino)-2-methylphenyl]-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021211-77-7

N-[4-(diethylamino)-2-methylphenyl]-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide

Cat. No.: B6536958
CAS No.: 1021211-77-7
M. Wt: 408.5 g/mol
InChI Key: UWRWSRIDGOUMMZ-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups, including an amide group (-CONH2), a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), and a dihydropyridazine ring (a six-membered ring with four carbon atoms, one nitrogen, and one oxygen). These functional groups could potentially confer a variety of chemical properties and reactivities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, contains several rings and functional groups. These groups will influence the compound’s shape, reactivity, and physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis or reduction reactions, while the furan ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the amide might increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its reactivity, stability, and interactions with various biological targets .

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-4-26(5-2)18-10-11-19(17(3)16-18)24-22(28)9-6-14-27-23(29)13-12-20(25-27)21-8-7-15-30-21/h7-8,10-13,15-16H,4-6,9,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRWSRIDGOUMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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